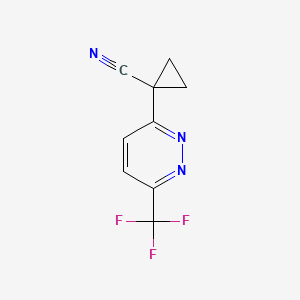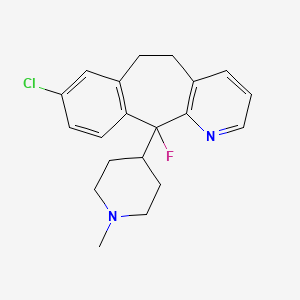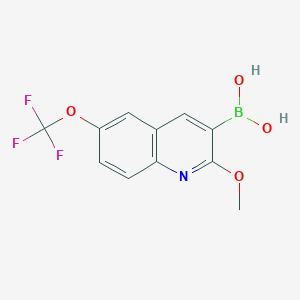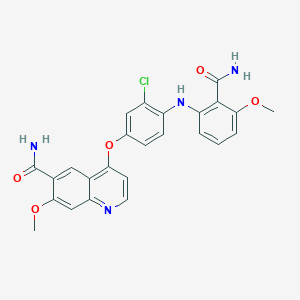![molecular formula C25H17N3O4S B13049439 2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate CAS No. 7243-09-6](/img/structure/B13049439.png)
2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is a complex organic compound with a unique structure that combines a pyrazole ring, a quinoline ring, and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help to optimize reaction conditions, reduce waste, and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.
Applications De Recherche Scientifique
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
Quinoline-8-sulfonic acid: Another related compound with similar structural features.
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenol: A structurally similar compound with different functional groups.
Uniqueness
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is unique due to its combination of a pyrazole ring, a quinoline ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
7243-09-6 |
|---|---|
Formule moléculaire |
C25H17N3O4S |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[2-(1-phenylpyrazole-4-carbonyl)phenyl] quinoline-8-sulfonate |
InChI |
InChI=1S/C25H17N3O4S/c29-25(19-16-27-28(17-19)20-10-2-1-3-11-20)21-12-4-5-13-22(21)32-33(30,31)23-14-6-8-18-9-7-15-26-24(18)23/h1-17H |
Clé InChI |
XNEMUICNSDOGBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)







